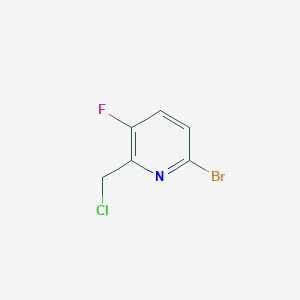

6-Bromo-2-(chloromethyl)-3-fluoropyridine

Description

Properties

Molecular Formula |

C6H4BrClFN |

|---|---|

Molecular Weight |

224.46 g/mol |

IUPAC Name |

6-bromo-2-(chloromethyl)-3-fluoropyridine |

InChI |

InChI=1S/C6H4BrClFN/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3H2 |

InChI Key |

NLHWMNGNESPBRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)CCl)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-(chloromethyl)-3-fluoropyridine: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this versatile heterocycle offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, on the other hand, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. 6-Bromo-2-(chloromethyl)-3-fluoropyridine (CAS 1227575-18-9) is a prime example of a highly functionalized building block that leverages the synergistic effects of these halogens, making it a valuable intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on practical insights for its use in drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use. The key properties of 6-Bromo-2-(chloromethyl)-3-fluoropyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1227575-18-9 | Multiple Chemical Suppliers |

| Molecular Formula | C₆H₄BrClFN | [1] |

| Molecular Weight | 224.46 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from synthetic protocols of related compounds |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show a characteristic singlet for the chloromethyl protons (-CH₂Cl) and two doublets in the aromatic region corresponding to the protons on the pyridine ring. The coupling constants would be indicative of their relative positions.

-

¹³C NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached halogens and the nitrogen atom in the pyridine ring.

-

¹⁹F NMR would display a singlet, providing clear evidence for the single fluorine atom on the pyridine ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-N, C-F, C-Cl, and C-Br bonds, further corroborating the structure.

Synthesis Strategies: Navigating the Challenges of Regioselectivity and Halogenation

The synthesis of polysubstituted pyridines like 6-Bromo-2-(chloromethyl)-3-fluoropyridine requires careful consideration of regioselectivity. While a specific, detailed protocol for this exact isomer is not widely published, a robust synthetic strategy can be devised based on established methodologies for related compounds, particularly the synthesis of its isomer, 2-bromo-6-chloromethylpyridine.

A plausible and efficient synthetic route starts from the commercially available 2,6-dibromo-3-fluoropyridine. The key steps are outlined below, with a focus on the rationale behind the choice of reagents and conditions.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 6-Bromo-2-(chloromethyl)-3-fluoropyridine.

Step-by-Step Methodology and Experimental Considerations

Part 1: Regioselective Monofunctionalization via Metal-Halogen Exchange

The critical first step is the selective replacement of one bromine atom. The bromine at the 2-position is more susceptible to metal-halogen exchange than the one at the 6-position due to the activating effect of the adjacent nitrogen atom.

-

Traditional Approach (n-Butyllithium):

-

Dissolve 2,6-dibromo-3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add one equivalent of n-butyllithium (n-BuLi) solution. The use of pyrophoric n-BuLi requires stringent safety precautions and anhydrous conditions.[2]

-

Stir the reaction at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

-

Safer, Scalable Alternative (Turbo Grignard):

-

The use of isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard) offers a safer and more scalable alternative to n-BuLi.[2]

-

The reaction can often be performed at a slightly higher temperature than with n-BuLi, though low temperatures are still recommended to minimize side reactions.

-

Part 2: Introduction of the Hydroxymethyl Group

The newly formed organometallic intermediate is a potent nucleophile that can react with an electrophile to introduce the desired functional group.

-

To the cold solution of the lithiated pyridine, add an excess of N,N-dimethylformamide (DMF).

-

Allow the reaction to slowly warm to room temperature.

-

Upon completion, quench the reaction with a reducing agent, such as sodium borohydride (NaBH₄), to reduce the initially formed aldehyde to the corresponding alcohol.

-

Work-up typically involves extraction with an organic solvent and purification by column chromatography.

Part 3: Chlorination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol to the chloromethyl group. The choice of chlorinating agent is crucial to avoid unwanted side reactions, particularly the replacement of the remaining bromine atom.

-

Thionyl Chloride (SOCl₂):

-

Dissolve the hydroxymethylpyridine in a suitable solvent like dichloromethane (DCM).

-

Add thionyl chloride, often at 0 °C, and then allow the reaction to proceed at room temperature.

-

Caution: Over-chlorination, where the bromine at the 6-position is also replaced by chlorine, is a significant risk with SOCl₂.[2] Careful control of reaction time and temperature is essential.

-

-

A Milder Alternative (Cyanuric Chloride):

-

Cyanuric chloride in the presence of DMF has been shown to be a milder and more selective reagent for this transformation, minimizing the risk of over-chlorination.[2]

-

This method is generally preferred for its improved safety profile and higher selectivity.

-

Reactivity and Synthetic Utility in Drug Discovery

6-Bromo-2-(chloromethyl)-3-fluoropyridine is a trifunctional building block, with each functional group offering distinct opportunities for synthetic elaboration.

Reactivity Profile

Caption: Reactivity map of 6-Bromo-2-(chloromethyl)-3-fluoropyridine.

-

The 6-Bromo Position: This is the most versatile handle for introducing molecular diversity. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: for the formation of C-C bonds with boronic acids.

-

Stille Coupling: for C-C bond formation with organostannanes.

-

Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

-

Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.

-

-

The 2-Chloromethyl Position: This is a classic electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups by reaction with:

-

Amines (primary and secondary) to form aminomethylpyridines.

-

Alcohols and phenols to form ethers.

-

Thiols to form thioethers.

-

-

The 3-Fluoro Position: The fluorine atom is generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. However, its strong electron-withdrawing nature activates the pyridine ring, influencing the reactivity of the other positions.

Applications in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

While specific examples detailing the use of 6-Bromo-2-(chloromethyl)-3-fluoropyridine in the synthesis of marketed drugs are not prevalent, its structural motifs are highly relevant to the design of kinase inhibitors.[3][4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The furo[3,2-b]pyridine core, for instance, has been identified as a privileged scaffold for highly selective kinase inhibitors.[3] The synthesis of such scaffolds can be envisioned starting from building blocks like 6-Bromo-2-(chloromethyl)-3-fluoropyridine.

Hypothetical Application in Kinase Inhibitor Synthesis

A plausible synthetic strategy could involve an initial Sₙ2 reaction at the chloromethyl position to introduce a key pharmacophoric element, followed by an intramolecular cyclization reaction utilizing the bromo and fluoro positions to construct a fused ring system. Subsequent functionalization via cross-coupling at the former bromo position would then allow for the fine-tuning of potency and selectivity.

Safety and Handling

As a halogenated organic compound, 6-Bromo-2-(chloromethyl)-3-fluoropyridine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds. It is likely to be an irritant to the eyes, skin, and respiratory system.

Conclusion

6-Bromo-2-(chloromethyl)-3-fluoropyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for the synthesis of complex molecular architectures, particularly for the development of novel kinase inhibitors. While detailed synthetic and spectroscopic data for this specific isomer are not yet abundant in the public literature, established methodologies for related compounds provide a clear and reliable roadmap for its preparation and application. As the demand for sophisticated, highly functionalized building blocks continues to grow, the importance of reagents like 6-Bromo-2-(chloromethyl)-3-fluoropyridine in the design of next-generation therapeutics is set to increase.

References

- Vertex AI Search. (2024).

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. (2021, July 23). Retrieved from [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds. (CN102898358A).

-

PubChemLite. (n.d.). 6-bromo-2-chloro-3-(trifluoromethyl)pyridine (C6H2BrClF3N). Retrieved from [Link]

-

AOBChem. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

- Google Patents. (1986).

-

MySkinRecipes. (n.d.). 6-Bromo-3-chloro-2-fluoropyridine. Retrieved from [Link]

-

PubMed. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]

-

DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

-

ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

- Google Patents. (2012). Preparation method of 6-fluorine-3-hydroxyl-2-pyrazinamide. (CN102603658A).

-

Lead Sciences. (n.d.). 6-Bromo-2-(chloromethyl)-3-fluoropyridine. Retrieved from [Link]

-

BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

-

Eureka | Patsnap. (2018, July 3). Trifluoromethylation process for bromo-pyridine and derivatives thereof. Retrieved from [Link]

-

IBISS RADaR. (2024, May 23). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization. Retrieved from [Link]

-

Broad Institute. (2018, October 4). WO 2018/183936 A1. Retrieved from [Link]

- Google Patents. (2006). Chemical softening composition for paper products. (US20060075575A1).

-

Justia Patents. (2013, April 16). Chelating compound and the corresponding acid. Retrieved from [Link]

-

USPTO. (2026). Application Data. Retrieved from [Link]

- PubChem. (1998, July 14).

Sources

An In-Depth Technical Guide to the Properties of Fluorinated Chloromethyl Pyridine Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of fluorinated chloromethyl pyridine derivatives. These compounds are pivotal structural motifs in modern agrochemical and pharmaceutical research, largely due to the profound influence of fluorine substitution on molecular properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations for utilizing this versatile class of molecules. We will explore various synthetic methodologies, delve into the nuances of their structure-activity relationships (SAR), and provide detailed experimental protocols for their preparation and characterization.

Introduction: The Strategic Role of Fluorine in Pyridine Chemistry

The pyridine ring is a ubiquitous scaffold in biologically active molecules, prized for its ability to act as a hydrogen bond acceptor and engage in various interactions with biological targets.[1] The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) or fluoromethyl (-CH2F) group, onto the chloromethyl pyridine backbone has become a cornerstone of modern medicinal and agrochemical chemistry.[2][3]

The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages:

-

Metabolic Stability: Fluorine can block sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorination significantly alters a molecule's lipophilicity (logP) and acidity/basicity (pKa), which in turn affects its solubility, membrane permeability, and binding affinity to target proteins.[4]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a more bioactive shape.

This guide will systematically explore these properties, providing the technical detail necessary for the rational design and synthesis of novel fluorinated chloromethyl pyridine derivatives.

Synthetic Strategies: Accessing the Fluorinated Chloromethyl Pyridine Core

Several synthetic routes are employed to generate fluorinated chloromethyl pyridine derivatives, each with its own advantages and substrate scope considerations. The primary methods include halogen exchange (Halex) reactions, direct C-H fluorination, and building-block approaches.

Halogen Exchange (Halex) Reactions

The substitution of a chlorine atom with fluorine is a common and effective method for synthesizing these derivatives. This is typically achieved by treating a polychlorinated pyridine precursor with a fluoride salt at elevated temperatures.

Key Considerations:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is widely used, often in combination with a phase-transfer catalyst or a co-salt like cesium fluoride (CsF) to enhance reactivity.[5]

-

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane are necessary to achieve the required reaction temperatures and to solubilize the fluoride salts.[5]

-

Reaction Mechanism: The Halex reaction on an electron-deficient pyridine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction rate is influenced by the position of the chlorine atom and the electronic nature of other substituents on the ring. The mechanism involves the oxidative addition of the aryl halide to a metal catalyst (often copper-mediated), followed by ligand exchange and reductive elimination.[6]

Detailed Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange [7]

This protocol describes the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to its trifluoromethyl analog using anhydrous hydrogen fluoride and a mercury (II) oxide catalyst.

-

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Red Mercuric Oxide (HgO)

-

Polyethylene reaction vessel

-

Condenser

-

Stirring apparatus

-

Dichloromethane

-

Sodium Bicarbonate

-

-

Procedure:

-

In a 500 mL polyethylene bottle equipped with a condenser and a magnetic stirrer, place 106.16 g (0.4 mole) of 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Cool the vessel to -20 °C and condense 180 g (9.0 moles) of anhydrous hydrogen fluoride into the bottle. Maintain this temperature to keep the HF in a liquid state.

-

With vigorous stirring, slowly add 130 g (0.6 mole) of red mercuric oxide to the reaction mixture over a period of three hours. The in situ generation of mercuric fluoride will occur.[7] Ensure the reaction temperature does not exceed 35 °C during the addition.

-

After the addition is complete, continue stirring the reaction for approximately 22 hours, or until the reaction mixture turns a gray-white color.

-

Upon completion, carefully filter the reaction mixture.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to yield the crude product. The reported conversion is 100% with 98% selectivity for 2,3-dichloro-5-(trifluoromethyl)pyridine.[8]

-

-

Safety Note: This reaction involves highly toxic and corrosive materials (anhydrous HF, mercury compounds). It must be performed in a specialized, well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

Direct C-H Fluorination

Recent advances in synthetic methodology have enabled the direct conversion of C-H bonds to C-F bonds, offering a powerful tool for late-stage functionalization.

Key Reagents and Methods:

-

Selectfluor® (F-TEDA-BF₄): This electrophilic fluorinating agent is widely used for its efficiency and relative ease of handling. It can fluorinate a variety of nucleophiles, including enolates and electron-rich aromatic systems.[9]

-

N-Fluorobenzenesulfonimide (NFSI): Another common electrophilic fluorinating reagent, NFSI, is a versatile agent for the fluorination of carbanions, aryls, and enolates.[10]

-

Silver(II) Fluoride (AgF₂): This reagent provides a method for the site-selective fluorination of pyridines at the C-2 position, adjacent to the nitrogen atom. The reactions are typically fast, occurring at ambient temperature.[11]

Experimental Workflow: C-H Fluorination and Subsequent SNAr

This workflow illustrates a powerful two-step sequence for the diversification of pyridine scaffolds.

Caption: Tandem C-H fluorination and SNAr workflow.

Physicochemical Properties: A Quantitative Perspective

The introduction of fluorine and a chloromethyl group significantly impacts the electronic and physical properties of the pyridine ring. Understanding these changes is crucial for predicting a molecule's behavior in a biological system.

Impact on Acidity/Basicity (pKa)

The strongly electron-withdrawing nature of fluorine atoms and the trifluoromethyl group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity (lowering the pKa of the conjugate acid). The position of the fluorine substituent relative to the nitrogen atom has a pronounced effect on the pKa.

Influence on Lipophilicity (logP)

Lipophilicity, a key parameter in drug design, is also modulated by fluorination. While a single fluorine atom can either increase or decrease logP depending on the molecular context, the trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.

Table 1: Physicochemical Properties of Selected Fluorinated Pyridine Derivatives

| Compound | Structure | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP (Predicted) |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 32-34 | 152 | -2.57 | 2.8 |

| 2-Chloro-3-fluoro-5-methylpyridine | C₆H₅ClFN | 145.56 | N/A | N/A | N/A | N/A |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | N/A | N/A | N/A | 3.5 |

Note: Experimental data is limited and can vary between sources. Predicted values are from computational models and should be used as estimates.[12][13]

Spectroscopic Characterization

The structural elucidation of fluorinated chloromethyl pyridine derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and fluoromethyl substituents. For 2-chloro-5-(trifluoromethyl)pyridine, the protons appear at approximately δ 8.69, 7.90, and 7.50 ppm.[14]

-

¹³C NMR: The carbon atoms attached to fluorine exhibit characteristic C-F coupling.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the fluorine atoms. The chemical shifts are highly sensitive to the electronic environment.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl, C-F, and C=N bonds, as well as the aromatic ring vibrations, can be observed. The positions of these bands are influenced by the substitution pattern.[13]

-

Mass Spectrometry (MS): The fragmentation patterns in mass spectrometry are indicative of the structure. Perhalogenated pyridine derivatives can form stable negative molecular ions.[4] Common fragmentation pathways include the loss of Cl, F, or the entire fluoromethyl/trifluoromethyl group.

Table 2: Representative ¹H NMR Data

| Compound | Proton | Chemical Shift (δ, ppm) |

| 2-Chloro-5-(trifluoromethyl)pyridine [14] | H-6 | 8.69 |

| H-4 | 7.90 | |

| H-3 | 7.50 | |

| 2-Chloro-3-(trifluoromethyl)pyridine [15] | H-6 | ~8.6 |

| H-4, H-5 | ~7.5-7.9 |

Structure-Activity Relationships (SAR) in Agrochemicals: A Case Study

Fluorinated chloromethyl pyridine derivatives are prominent in the agrochemical industry, particularly as herbicides and fungicides. The substitution pattern on the pyridine ring is critical for biological activity and crop selectivity.

A notable example is the class of Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides, such as fluazifop-butyl and haloxyfop-methyl.[10] The trifluoromethylpyridinyloxy moiety in these compounds was found to be crucial for their potent herbicidal activity against grass weeds.

Key SAR Insights for Pyridine-based Herbicides:

-

Position of the Trifluoromethyl Group: The position of the -CF₃ group significantly impacts herbicidal efficacy and spectrum. 5-(Trifluoromethyl) and 3-(trifluoromethyl)pyridine moieties are common in commercial herbicides.[2][10]

-

Substitution on the Pyridine Ring: Additional halogen substituents, such as chlorine, can fine-tune the electronic properties and metabolic stability of the molecule, leading to improved performance.

-

Comparison to Benzene Analogs: Pyridine-containing herbicides often show superior translocation and herbicidal activity compared to their corresponding benzene analogues.[10]

Table 3: Herbicidal Activity of Selected Trifluoromethylpyridine Derivatives

| Compound | Target Weed | Activity Metric | Value | Reference |

| Fluazifop-butyl | Perennial grass weeds | - | Excellent herbicidal activity | [10] |

| Flazasulfuron | Turf, sugarcane | - | Selective herbicide | [10] |

| Pyroxsulam | Weeds in cereal crops | - | High herbicidal activity and crop selectivity | [3][7] |

Safety and Handling

Fluorinated chloromethyl pyridine derivatives and the reagents used in their synthesis require careful handling due to their potential toxicity and reactivity.

-

Fluorinating Agents:

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Requires specialized equipment and handling procedures.

-

Selectfluor® and NFSI: These are crystalline solids and are generally safer to handle than gaseous or liquid fluorinating agents. However, they are oxidizing agents and irritants.[4][5]

-

General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[16]

-

-

Fluorinated Pyridine Derivatives:

-

Toxicity: Many pyridine derivatives are toxic and can be irritants to the skin, eyes, and respiratory system.

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.

-

Workflow for Safe Handling of Fluorinating Reagents

Caption: Safe handling workflow for fluorinating reagents.

Conclusion

Fluorinated chloromethyl pyridine derivatives represent a class of compounds with immense value in the fields of drug discovery and agrochemical development. Their unique physicochemical properties, imparted by the strategic placement of fluorine and chlorine substituents, allow for the fine-tuning of biological activity, metabolic stability, and pharmacokinetics. A thorough understanding of the synthetic methodologies, structure-property relationships, and safety considerations discussed in this guide is essential for any researcher aiming to leverage the full potential of these versatile chemical entities. As synthetic methods continue to evolve, the accessibility and application of these powerful building blocks will undoubtedly expand, paving the way for the next generation of innovative pharmaceuticals and crop protection agents.

References

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. (2000). Rapid Communications in Mass Spectrometry. [Link]

- Liquid phase halogen exchange of (trichloromethyl) pyridines to (trifluoromethyl)pyridines. (1986).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]

-

Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. (2014). The Journal of Organic Chemistry. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Accounts of Chemical Research. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Pyridine Safety Data Sheet. Washington State University. [Link]

-

ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. ResearchGate. [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides. (2009). Organic & Biomolecular Chemistry. [Link]

-

Pyridine - SAFETY DATA SHEET. (2024). PENTA. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

-

METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. [Link]

-

Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). Physical Chemistry Chemical Physics. [Link]

-

Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Oriental Journal of Chemistry. [Link]

-

CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022). ALFA CHEMICAL. [Link]

-

Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (2014). International Journal of Materials and Chemistry. [Link]

-

2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E: Crystallographic Communications. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).

Sources

- 1. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tomsheppard.info [tomsheppard.info]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 12. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum [chemicalbook.com]

- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 16. pentachemicals.eu [pentachemicals.eu]

Technical Guide: High-Performance Handling of 6-Bromo-2-(chloromethyl)-3-fluoropyridine

This guide is structured as a high-level technical whitepaper designed for operational scientists. It prioritizes the "Why" and "How" of handling high-value, high-reactivity intermediates, moving beyond the static data found in a standard SDS.

Executive Summary

6-Bromo-2-(chloromethyl)-3-fluoropyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors). Its utility stems from its orthogonal reactivity: the chloromethyl group (electrophilic alkylation), the C6-bromide (cross-coupling handle), and the C3-fluorine (metabolic stability/electronic modulation).

However, this utility comes with a severe safety profile. As an electron-deficient benzylic-type halide, this molecule is a potent alkylating agent , a severe lachrymator , and corrosive to tissue. This guide synthesizes the physicochemical hazards with rigorous containment protocols to ensure operator safety and compound integrity.[1]

Part 1: Molecular Architecture & Physiochemical Profiling

Understanding the structure is the first step in predicting reactivity and hazard.

| Feature | Chemical Detail | Safety & Stability Implication |

| Core Scaffold | Pyridine Ring | Basic nitrogen, potential for salt formation. |

| Functional Group A | 2-(Chloromethyl) | PRIMARY HAZARD. Highly reactive alkylating agent. Hydrolyzes to release HCl.[2] Severe lachrymator. |

| Functional Group B | 3-Fluoro | Electron-withdrawing (Inductive effect). Increases the electrophilicity of the chloromethyl group, making it more reactive than unsubstituted picolyl chlorides. |

| Functional Group C | 6-Bromo | Labile handle for Pd-catalyzed coupling. Sensitive to light (homolytic cleavage potential over time). |

| Physical State | Solid (Low MP) or Oil | Likely a low-melting solid or viscous oil. High vapor pressure relative to molecular weight implies inhalation risk. |

Reactivity Logic (The "Why")

The presence of the electron-withdrawing Fluorine (C3) and Bromine (C6) atoms depletes electron density from the pyridine ring. This destabilizes the C2-chloromethyl bond, making the methylene carbon significantly more electrophilic.

-

Operational Result: Faster hydrolysis rates and higher toxicity compared to standard benzyl chlorides.

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Note: Specific toxicological data for this exact isomer may be limited. The following is derived from Structure-Activity Relationships (SAR) of analogous 2-(chloromethyl)pyridines.

Primary Hazards

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3] The mechanism is dual-action: alkylation of tissue proteins followed by the release of Hydrochloric Acid (HCl) upon hydrolysis with skin moisture.

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed. Inhalation may cause lung edema (delayed onset).

-

Sensitization: As a benzylic halide, it is a potential skin sensitizer (allergic contact dermatitis).

The Lachrymator Factor

This compound acts as a powerful lachrymator (tear gas agent). It activates TRPA1 ion channels in sensory nerves.

-

Threshold: Irritation can occur at concentrations < 1 ppm.

-

Warning Sign: Profuse tearing and burning sensation in the eyes/nose are the immediate indicators of containment breach.

Part 3: Operational Protocols & Containment

Engineering Controls

Do NOT handle this on an open bench.

-

Primary: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

-

Secondary: For solids prone to sublimation or dusting, a static-dissipative balance enclosure is required.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands | Double Gloving (Nitrile under Laminate/Silver Shield) | Standard nitrile degrades quickly against benzylic halides. Silver Shield provides >4hr breakthrough protection. |

| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient against corrosive vapors or splashes. |

| Respiratory | Full-face respirator (ABEK-P3 filters) | Required if handling outside a hood (e.g., spill cleanup). |

Experimental Workflow: The "Dry Chain"

Moisture is the enemy. Hydrolysis generates HCl, which can autocatalyze further degradation of the compound.

Figure 1: The "Dry Chain" workflow prevents moisture-induced degradation and HCl release.

Protocol Steps:

-

Equilibration: Remove the container from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature before opening. Opening a cold bottle condenses atmospheric water, triggering hydrolysis.

-

Weighing: Use a disposable spatula. If the substance is a liquid/oil, use a positive-displacement pipette to prevent dripping.

-

Solvents: Use only anhydrous solvents (DCM, THF, DMF).

-

Waste: Quench all glassware and tools in a dilute NaOH/MeOH bath to destroy residual alkylating agent before removal from the hood.

Part 4: Reactivity & Degradation Pathways

Understanding how the molecule breaks down is essential for storage and waste disposal.

Figure 2: Degradation and Toxicity Pathways. Note the generation of HCl upon contact with water.[2]

Storage Specifications

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen blanket (Air-sensitive).

-

Container: Amber glass (Light-sensitive due to C-Br bond). Tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

Part 5: Emergency Response Protocols

Spill Management (Small Scale < 5g)

-

Evacuate: Clear the immediate area. The lachrymatory effect will make breathing difficult.

-

PPE Up: Don double gloves, goggles, and a respirator (if outside hood).

-

Neutralize: Do not just wipe up. Apply a solution of 5% Sodium Thiosulfate or 10% Ammonium Hydroxide .

-

Chemistry: Thiosulfate acts as a soft nucleophile, rapidly reacting with the chloromethyl group to form a non-volatile, non-toxic salt.

-

-

Clean: Absorb with vermiculite. Place in a sealed hazardous waste bag labeled "Halogenated Organic - Corrosive".

First Aid

-

Eye Contact: Immediate irrigation is critical. Flush for 15 minutes minimum . Do not pause to remove contact lenses initially; flush over them if necessary, then remove.[4]

-

Skin Contact: Wash with soap and water.[1][5] Do not use alcohol (ethanol/isopropanol) as it may increase skin permeability to the alkylating agent.

-

Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema.

References

Disclaimer: This guide is for informational purposes for trained professionals. It is based on Structure-Activity Relationships and general protocols for halomethyl pyridines. Always consult the specific SDS provided by your vendor before handling.

Sources

An In-depth Technical Guide to 6-Bromo-2-(chloromethyl)-3-fluoropyridine: Synthesis, Reactivity, and Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(chloromethyl)-3-fluoropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal and agrochemical research. Its unique substitution pattern—a reactive chloromethyl group for synthetic elaboration, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—makes it a valuable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its synthesis, reactivity, handling, and sourcing, grounded in established chemical principles and analogous transformations reported in the scientific literature. We will explore plausible synthetic routes, detail its expected reactivity profile with key nucleophiles, and provide insights into its procurement for research and development.

Introduction: Strategic Value in Synthesis

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous approved therapeutic agents. The strategic introduction of halogen atoms and reactive functional groups onto this core structure provides chemists with the tools to fine-tune molecular properties and build complex architectures. 6-Bromo-2-(chloromethyl)-3-fluoropyridine emerges as a particularly strategic building block for several reasons:

-

Orthogonal Reactivity : The molecule possesses two distinct reactive sites. The 2-(chloromethyl) group acts as an electrophile, susceptible to nucleophilic substitution (SN2) reactions. The 6-bromo position is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This orthogonality allows for sequential, controlled modifications.

-

The Fluorine Advantage : The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This can significantly modulate the pKa of the pyridine nitrogen, influence molecular conformation, and block potential sites of metabolic oxidation, often leading to improved pharmacokinetic profiles in drug candidates.

-

Versatile Linker : The pyridinylmethyl moiety is a common structural motif used to connect different parts of a molecule. The chloromethyl group provides a direct and efficient means of installing this linker.

This guide will deconstruct the chemistry of this compound, providing the field-proven insights necessary for its effective utilization in a research setting.

Sourcing and Procurement

Direct, off-the-shelf availability of 6-Bromo-2-(chloromethyl)-3-fluoropyridine is limited, indicating its status as a specialized, high-value intermediate. Unlike its analogue, 6-Bromo-2-chloro-3-fluoropyridine (CAS 1211591-93-3), a dedicated CAS number for the chloromethyl target is not readily found in major chemical databases. Procurement typically involves inquiry with custom synthesis providers.

| Supplier | Purity | Availability | Notes |

| Shanghai Nianxing Industrial Co., Ltd.[1] | 95.0% | Price on Inquiry | Listed on chemical sourcing platforms. Confirmation of stock or lead time requires direct contact. |

Expert Insight : The scarcity of this reagent suggests that for any significant research program, establishing a reliable synthetic route is a more practical and cost-effective strategy than relying on sourcing. The following sections detail a robust, literature-derived approach to its synthesis.

Proposed Synthetic Pathway

A direct, published synthesis for 6-Bromo-2-(chloromethyl)-3-fluoropyridine is not available in the peer-reviewed literature. However, a logical and robust two-step pathway can be constructed based on well-established transformations of pyridine derivatives. The proposed route begins with the precursor 6-Bromo-2-methyl-3-fluoropyridine and proceeds through a key hydroxymethyl intermediate.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 6-Bromo-2-(hydroxymethyl)-3-fluoropyridine

The critical first step is the selective functionalization of the 2-methyl group to a hydroxymethyl group. Direct oxidation can be challenging. A more controlled and scalable approach involves an N-oxidation/rearrangement/hydrolysis sequence, a classic strategy in pyridine chemistry.[2][3]

Workflow: N-Oxidation and Acetoxylation

Caption: Workflow for the synthesis of the alcohol precursor.

Experimental Protocol (Adapted from analogous procedures[2][3]):

-

N-Oxidation: To a solution of 6-Bromo-2-methyl-3-fluoropyridine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane, add an oxidizing agent such as hydrogen peroxide (1.3-1.5 eq) or m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 40°C. Stir the reaction at 70-80°C (for H₂O₂/AcOH) or room temperature (for m-CPBA) for 10-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up 1: Cool the reaction mixture. If using m-CPBA, filter the resulting m-chlorobenzoic acid. If using peroxide, carefully quench any excess. Neutralize the solution with a saturated aqueous base (e.g., sodium bicarbonate) and extract the N-oxide product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Rearrangement: Treat the crude N-oxide intermediate (1.0 eq) with acetic anhydride (Ac₂O, 3-5 eq) and heat to reflux (approx. 120-140°C) for 2-4 hours. The reaction proceeds via a Boekelheide-type rearrangement.

-

Work-up 2: Carefully remove the excess acetic anhydride under vacuum. The resulting crude product is the acetoxymethyl intermediate.

-

Hydrolysis: Dissolve the crude acetate in a solvent such as methanol or ethanol. Add an aqueous solution of a base like sodium hydroxide (1.5 eq) or potassium carbonate and stir at room temperature for 2-6 hours until saponification is complete.

-

Final Purification: Neutralize the reaction mixture and extract the product, 6-Bromo-2-(hydroxymethyl)-3-fluoropyridine, with an organic solvent. Purify by silica gel column chromatography to yield the desired alcohol.

Step 2: Chlorination of 6-Bromo-2-(hydroxymethyl)-3-fluoropyridine

This step converts the primary alcohol to the target chloromethyl compound. The choice of chlorinating agent is critical to avoid side reactions.

Causality Behind Reagent Choice : While thionyl chloride (SOCl₂) is a common choice for this transformation, it is highly reactive and can lead to undesired side products, especially with electron-rich or sensitive heterocyclic systems.[4] A milder, more controlled method is often preferable in a research setting to maximize yield and purity. The use of a Vilsmeier-type adduct formed from cyanuric chloride and DMF has been shown to be effective for similar transformations, preventing over-chlorination of the pyridine ring.[4]

Experimental Protocol (Adapted from[4]):

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add cyanuric chloride (1.05 eq) to anhydrous N,N-dimethylformamide (DMF, ~1.5 mL per mmol of cyanuric chloride). Stir at room temperature for 1 hour to form the active chlorinating adduct.

-

Chlorination Reaction: Dissolve the precursor alcohol, 6-Bromo-2-(hydroxymethyl)-3-fluoropyridine (1.0 eq), in an inert solvent such as anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared cyanuric chloride-DMF adduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC or LC-MS to confirm the consumption of the starting alcohol.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a separatory funnel containing deionized water. Separate the layers and extract the aqueous layer multiple times with DCM.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Bromo-2-(chloromethyl)-3-fluoropyridine.

Reactivity Profile and Key Transformations

The synthetic utility of 6-Bromo-2-(chloromethyl)-3-fluoropyridine lies in its ability to act as a potent electrophile. The chloromethyl group is analogous to a benzylic halide, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the fluorinated pyridine ring further enhances the electrophilicity of the methylene carbon.[5]

Caption: SN2 reactivity of the title compound with various nucleophiles.

General Protocol for Nucleophilic Substitution:

-

Setup: Dissolve 6-Bromo-2-(chloromethyl)-3-fluoropyridine (1.0 eq) in a polar aprotic solvent like DMF, acetonitrile, or THF.

-

Addition of Reagents: Add the desired nucleophile (1.0-1.2 eq) and a non-nucleophilic base (1.5-2.0 eq) such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Stir the mixture at a temperature ranging from ambient to 60°C, depending on the nucleophilicity of the attacking species. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the product via column chromatography, recrystallization, or distillation as appropriate.

This general procedure enables the facile synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, where the 6-bromo-3-fluoropyridinylmethyl core is attached to various functional heads.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromo-2-(chloromethyl)-3-fluoropyridine is not available, its structure suggests significant potential hazards. As a functional analogue of benzylic halides and nitrogen mustards, it should be handled as a potent alkylating agent.[6]

-

Toxicity : Presumed to be toxic, corrosive, and a lachrymator. Avoid inhalation, ingestion, and skin/eye contact.

-

Personal Protective Equipment (PPE) : Always handle inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling : Use caution when handling the solid to avoid generating dust. Solutions should be transferred via syringe or cannula.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

All experimental work should be preceded by a thorough risk assessment.

References

-

6-Bromo-2-(chloromethyl)-3-fluoropyridine Price at Chemsrc . Chemsrc.com. [Link]

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons . MDPI. [Link]

-

2-Chloromethylpyridine - Wikipedia . Wikipedia. [Link]

Sources

- 1. 6-Bromo-2-(chloromethyl)-3-fluoropyridine Price at Chemsrc [chemsrc.com]

- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 3. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 4. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

Reactivity profile of 2-chloromethyl-3-fluoropyridine core

[1][2]

Executive Summary

The 2-(chloromethyl)-3-fluoropyridine core (CAS: 149489-32-7 ; HCl salt: 149463-07-0 ) represents a high-value bifunctional scaffold in medicinal chemistry. Distinguished by the juxtaposition of a reactive benzylic electrophile (chloromethyl) and a metabolically robust ring modulator (3-fluoro), this motif serves as a critical "linker-head" unit in the synthesis of kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) stabilizers.

This guide provides a definitive analysis of its electronic structure, stability challenges, and divergent reactivity profiles, moving beyond standard catalog data to offer field-proven handling strategies.

| Property | Data |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Key Electrophile | C2-Chloromethyl ( |

| Secondary Vector | C3-Fluorine ( |

| Primary Risk | Intermolecular Self-Quaternization (Polymerization) |

Structural & Electronic Analysis

The Fluorine Effect

The 3-fluoro substituent is not merely a metabolic blocker; it fundamentally alters the reactivity of the 2-chloromethyl group through inductive effects (

-

Activation of the Electrophile: The electron-withdrawing nature of the fluorine atom (electronegativity

) at the ortho position pulls electron density from the pyridine ring and the adjacent C2-position. This renders the methylene carbon ( -

Deactivation of the Nitrogen: Conversely, the 3-F group reduces the electron density on the pyridine nitrogen. This lowers the

of the conjugate acid (estimated

The Stability Paradox

While the 3-F group activates the chloromethyl group toward external nucleophiles, it simultaneously protects the molecule from itself. Non-fluorinated 2-chloromethylpyridines are notoriously unstable as free bases, rapidly forming dark, insoluble tars via intermolecular self-quaternization. The reduced nucleophilicity of the nitrogen in the 3-fluoro analog slows this dimerization process, though it does not eliminate it.

Stability & Handling: The "Self-Destruct" Mechanism

The free base of 2-chloromethyl-3-fluoropyridine is thermodynamically unstable. Upon neutralization of the HCl salt, the molecule enters a race condition between desired reactivity and self-destruction.

Degradation Pathway

The degradation proceeds via an intermolecular

Storage & Handling Protocols

-

Storage Form: Always store as the Hydrochloride Salt . It is stable indefinitely at

under argon. -

Free Base Liberation: Never store the free base. Liberate it in situ or immediately prior to use.

-

Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) for storage, as solvolysis (ether formation) competes with stability. Use anhydrous

or THF.

Synthesis Workflow

The most robust route to the 2-chloromethyl-3-fluoropyridine core avoids direct chlorination of the methyl group (which lacks selectivity) and instead utilizes the Boekelheide Rearrangement . This sequence ensures regiospecific oxygenation of the benzylic position.

[3]

Reactivity Profile

Primary Vector: Displacement (C2-Position)

This is the dominant reaction mode. The chloride is a good leaving group, and the benzylic position is activated.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Conditions: Typically requires a non-nucleophilic base (DIPEA,

) in a polar aprotic solvent (DMF, MeCN, THF). -

Selectivity: High. The C3-fluorine is stable under standard

conditions (

Secondary Vector: (C3-Position)

Displacement of the C3-fluorine is kinetically difficult .

-

Mechanism: The 3-position is not activated by the ring nitrogen (which activates C2 and C4).

-

Exceptions:

at C3 is only feasible if:-

The ring nitrogen is oxidized (N-oxide).

-

Strong electron-withdrawing groups are present at C5.

-

Extreme forcing conditions (high T, strong alkoxides) are used, which usually destroy the chloromethyl group first.

-

-

Strategic Implication: The C3-F bond should be treated as a stable structural element, not a reactive handle, during early-stage assembly.

Tertiary Vector: Lithiation (C4-H)

The 3-fluoro group directs lithiation to the C4 position (via the ortho-lithiation effect). However, the presence of the reactive chloromethyl group precludes direct lithiation.

-

Workaround: If C4 functionalization is required, it must be performed before the chloromethyl group is installed (e.g., at the 2-methyl stage).

Experimental Protocols

Protocol A: In Situ Free Base Liberation & Amine Coupling

Use this protocol to couple the core with a secondary amine (e.g., morpholine, piperazine) while avoiding self-quaternization.

-

Preparation: Charge a flame-dried flask with the amine nucleophile (

equiv) and anhydrous MeCN ( -

Addition: Cool the mixture to

. Add 2-(chloromethyl)-3-fluoropyridine HCl (-

Note: Adding the solid salt directly to the basic amine solution generates the free base in the presence of the nucleophile, minimizing the lifetime of the unreacted electrophile.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically complete in

hours).-

Endpoint: Disappearance of the chloride (

) and appearance of the product.

-

-

Workup: Dilute with EtOAc, wash with saturated

(to remove salts) and brine. Dry over

Protocol B: Synthesis of the Core (Boekelheide Route)

Summary of key step: Rearrangement of 3-fluoro-2-methylpyridine N-oxide.

-

Reagents: 3-Fluoro-2-methylpyridine N-oxide (

equiv), Acetic Anhydride ( -

Procedure: Heat the mixture to

for 2 hours. The solution will turn dark. -

Workup: Remove excess

in vacuo. -

Hydrolysis: Dissolve residue in MeOH, add

( -

Purification: Silica gel chromatography (EtOAc/Hexane) yields 3-fluoro-2-pyridinemethanol .

-

Chlorination: Treat the alcohol with

in DCM (

References

-

Synthesis via Boekelheide Rearrangement

- Title: "The Rearrangement of Some Simple 3-Halopyridine-N-oxides"

- Source:Journal of Organic Chemistry, 1958, 23(11), 1616–1617.

-

URL:[Link]

-

Reactivity of Fluoropyridines (SNAr Kinetics)

- Title: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide"

- Source:ResearchG

-

URL:[Link]

-

General Stability of Chloromethylpyridines

- Commercial Data & Physical Properties: Title: "2-(Chloromethyl)-3-fluoropyridine CAS 149489-32-7 Data Sheet" Source:CymitQuimica / Fluorochem

The Strategic Utility of 6-Bromo-3-fluoropyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated pyridines have emerged as particularly valuable building blocks, offering a unique combination of physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[1][2] This guide focuses on a particularly versatile and increasingly important member of this class: 6-bromo-3-fluoropyridine .

The presence of both a fluorine and a bromine atom on the pyridine ring imparts a distinct reactivity profile. The fluorine atom, with its high electronegativity, modulates the electronic character of the ring, influencing pKa and dipole moment, which can be critical for target engagement in drug discovery.[3][4] The bromine atom at the 6-position serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, making it an ideal entry point for the construction of complex molecular architectures.[4] This guide will provide an in-depth exploration of the synthesis, reactivity, and application of 6-bromo-3-fluoropyridine, offering practical insights and detailed protocols for its effective utilization in the laboratory.

Synthesis of the 6-Bromo-3-fluoropyridine Scaffold

A reliable and scalable synthesis of the 6-bromo-3-fluoropyridine building block is paramount for its widespread application. While various methods for the synthesis of fluorinated and brominated pyridines exist, a particularly effective route starts from the readily available 3-amino-6-picoline, which can be adapted for the synthesis of the target compound. The following protocol is based on a well-established two-step procedure involving bromination followed by a Balz-Schiemann reaction.[5]

Experimental Protocol: Synthesis of 6-Bromo-3-fluoropyridine

Step 1: Synthesis of 3-Amino-2-bromo-6-methylpyridine

-

Materials: 3-Amino-6-picoline, Acetonitrile, Sodium Bromide, Sodium Bromate, Sulfuric Acid, Saturated Sodium Bicarbonate solution, Ethyl Acetate, Anhydrous Sodium Sulfate.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-amino-6-picoline (1.0 eq) in acetonitrile.

-

Prepare a solution of sodium bromide (0.66 eq) and sodium bromate (0.33 eq) in water.

-

Under vigorous stirring, add the aqueous solution of sodium bromide and sodium bromate to the solution of 3-amino-6-picoline.

-

Slowly add a solution of sulfuric acid (1.5 eq) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture to yield 3-amino-2-bromo-6-methylpyridine.[5]

-

Step 2: Synthesis of 2-Bromo-3-fluoro-6-methylpyridine (Analogous to 6-Bromo-3-fluoropyridine)

-

Materials: 3-Amino-2-bromo-6-methylpyridine, Anhydrous Hydrogen Fluoride, Sodium Nitrite, Dichloromethane, Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

In a suitable fluoropolymer reaction vessel, dissolve 3-amino-2-bromo-6-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride at -78 °C.

-

Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to a temperature between -5 °C and 5 °C and stir for 30 minutes.

-

The reaction is then carefully warmed to 30-70 °C for 30-60 minutes to complete the diazotization and subsequent fluorination.

-

Cool the reaction mixture and quench by pouring it onto a mixture of ice and water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether system to afford 2-bromo-3-fluoro-6-methylpyridine.[5]

-

Note: This protocol for the picoline analog provides a strong basis for the synthesis of 6-bromo-3-fluoropyridine, likely starting from 5-amino-2-bromopyridine.

Key Reactions and Mechanistic Insights

The synthetic utility of 6-bromo-3-fluoropyridine is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine atom, and the reactivity of the C-Br bond make it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and 6-bromo-3-fluoropyridine is an adept coupling partner.[6] This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-bromo-3-fluoropyridine with an arylboronic acid.

-

Materials: 6-Bromo-3-fluoropyridine, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a reaction vessel, add 6-bromo-3-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-fluoropyridine.

-

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | >90 |

Table 1: Representative conditions for Suzuki-Miyaura coupling of bromopyridines.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, and it is particularly effective for the amination of heteroaryl halides like 6-bromo-3-fluoropyridine.[2][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-bromo-3-fluoropyridine with a primary or secondary amine.

-

Materials: 6-Bromo-3-fluoropyridine, Amine (e.g., Morpholine), Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a glovebox, to a reaction vessel, add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

-

Add toluene and stir for 10 minutes to form the active catalyst.

-

In a separate vessel, add 6-bromo-3-fluoropyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add the pre-formed catalyst solution to the mixture of starting materials.

-

Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-fluoropyridine.[8]

-

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 85-98 |

| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 80-95 |

| RuPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | >90 |

Table 2: Representative conditions for Buchwald-Hartwig amination of bromopyridines.

Applications in Drug Discovery and Medicinal Chemistry

The 6-substituted-3-fluoropyridine motif is a privileged scaffold in modern drug discovery, appearing in a number of clinical candidates and approved drugs. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic hotspots, thereby improving the pharmacokinetic profile of a drug candidate. The ability to readily diversify the 6-position through cross-coupling reactions makes 6-bromo-3-fluoropyridine an invaluable tool for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs directly synthesized from 6-bromo-3-fluoropyridine are not always publicly disclosed in detail, the structural motif is present in several important therapeutic agents. For instance, certain kinase inhibitors and central nervous system (CNS) agents feature the 6-substituted-3-fluoropyridine core, highlighting the importance of this building block in accessing novel chemical space for drug development.[7][9]

Characterization and Spectroscopic Data

Proper characterization of 6-bromo-3-fluoropyridine and its derivatives is crucial for ensuring purity and confirming the success of a reaction. The following are expected spectroscopic features based on the analysis of closely related compounds.[10][11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 2, 4, and 5-positions of the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling. The proton at C-2 will likely appear as a doublet of doublets due to coupling with the proton at C-4 and the fluorine at C-3. The proton at C-4 will exhibit a more complex multiplet, and the proton at C-5 will likely be a doublet.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon bearing the fluorine atom (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons will be influenced by the electronegativity of the fluorine and bromine atoms.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M and M+2). Fragmentation patterns will likely involve the loss of bromine and potentially the pyridine ring fragmentation.[5][14]

Safety and Handling

6-Bromo-3-fluoropyridine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromo-3-fluoropyridine has established itself as a highly valuable and versatile building block in modern organic synthesis. Its unique reactivity profile, stemming from the presence of both a fluorine and a bromine substituent on the pyridine ring, allows for the efficient construction of complex molecular architectures. The demonstrated utility of this scaffold in medicinal chemistry underscores its importance for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, along with detailed experimental protocols, to empower researchers to effectively harness the potential of this powerful synthetic tool.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

SpectraBase. 6-Bromo-2-fluoro-3-iodopyridine - Optional[MS (GC)] - Spectrum. [Link]

- Vertex AI Search.

-

Cherry, S. Supporting information. [Link]

-

PubChem. 6-Fluoropyridine-3-carboxamide. [Link]

-

SpectraBase. 6-Bromo-2-fluoro-3-iodopyridine - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 6-Bromo-3-fluoropyridine-2-carbonitrile. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Zanda, M. et al. Fluorine-containing drugs approved by the FDA in 2019. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NIST. mass spectra of fluorocarbons. [Link]

-

NIH. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-6-fluoropyridine Manufacturer & Supplier in China | High Purity CAS 407-18-7 | Specifications, Safety, Price & Application [pipzine-chem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde(885267-36-7) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum [chemicalbook.com]

- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 13. Secure Verification [cherry.chem.bg.ac.rs]

- 14. scienceready.com.au [scienceready.com.au]

A Comparative Analysis of 2-Chloromethylpyridine and 2-Bromomethylpyridine: A Guide to Synthesis, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a fundamental strategy for molecular design.[1][2] Among the diverse array of synthetic intermediates, 2-(halomethyl)pyridines stand out for their utility as versatile electrophilic building blocks. These bifunctional molecules feature a nucleophilic pyridine nitrogen and a reactive electrophilic carbon, enabling their use as key precursors for introducing the pyridylmethyl moiety into a vast range of structures.[1][3]